Phénanthridine

Vue d'ensemble

Description

Phenanthridine appears as crystalline needles. Mutagenic.

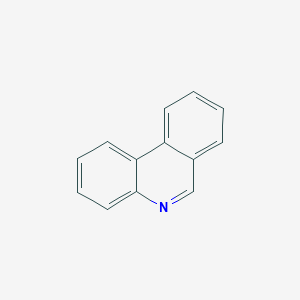

Phenanthridine is an azaarene that is the 9-aza derivative of phenanthrene. The parent of the class of phenanthridines. It is a mancude organic heterotricyclic parent, a polycyclic heteroarene, a member of phenanthridines and an azaarene.

Applications De Recherche Scientifique

Chimie médicinale : agents antituberculeux

Des dérivés de la phénanthridine ont été synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis. Les analogues de la this compound amide et du 1,2,3-triazole ont montré des résultats prometteurs dans l'inhibition de la croissance bactérienne, certains composés présentant des valeurs significatives de concentration minimale inhibitrice (CMI) .

Synthèse organique : squelettes hétérocycliques

En synthèse organique, les phénanthridinones servent de squelettes hétérocycliques importants. Elles sont présentes dans divers produits naturels et produits pharmaceutiques, présentant un large éventail d'actions pharmacologiques. Les stratégies de synthèse pour les échafaudages de phénanthridinone comprennent les réactions de couplage aryl-aryl, N-aryl et biaryl, les amidations décarboxylatives et les réactions photocatalysées .

Reconnaissance de l'ADN/ARN : sondes spectrophotométriques

Des dérivés peptidiques de la this compound ont été développés en tant que sondes spectrophotométriques pour l'ADN et l'ARN. Ces composés peuvent distinguer les différents types de ds-ADN et de ds-ARN et reconnaissent l'ADN riche en GC grâce aux signaux de dichroïsme circulaire (CD) induits. Cela en fait des outils précieux pour étudier les structures et les interactions des acides nucléiques .

Synthèse pharmaceutique : composés anticancéreux

Les phénanthridines sont présentes dans de nombreux composés organiques connus pour leurs propriétés anticancéreuses et antitumorales. Il existe un intérêt significatif pour la synthèse de dérivés de la this compound en laboratoire pour des applications médicinales potentielles. De nouvelles méthodes de synthèse ont été rapportées pour la production de dérivés de la this compound biologiquement actifs .

Chimie analytique : écotoxicité et capteurs chimiques

Les composés de la this compound sont utilisés dans l'étude de l'écotoxicité et comme colorants dans les capteurs biologiques et chimiques. Ils sont également utilisés dans les investigations spectroscopiques rotationnelles et les recherches radioastronomiques, soulignant leur polyvalence dans les applications analytiques .

Recherche sur les acides nucléiques : sondes de réponse fluorimétrique

Certains dérivés de la this compound présentent une réponse fluorimétrique double et sélective avec les polynucléotides AT et ATT non alternants, induisant la formation de triplex à partir du duplex AT. Cette propriété unique est utilisée pour développer des sondes permettant d'étudier la dynamique et les interactions des acides nucléiques .

Mécanisme D'action

- Phenanthridine primarily interacts with bacterial cell walls. For instance, a derivative called HCK20 has significant antibacterial activity against Streptococcus spp., including Streptococcus pneumoniae, Streptococcus agalactiae, and Streptococcus suis. It achieves bacterial inhibition by influencing the permeability of bacterial cell walls through interactions with Streptococcal penicillin-binding proteins (PBPs) .

- Phenanthridine likely penetrates cell membranes in its ionized form through passive diffusion or carrier-mediated active transport. Its hydrophobic ligand maximizes cellular uptake, rendering it more effective and cytotoxic compared to cisplatin .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Phenanthridine is known to interact with DNA through a process called intercalation . This interaction involves the insertion of phenanthridine molecules between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and influence biochemical reactions .

Cellular Effects

Phenanthridine and its derivatives have shown significant cellular activity. For instance, a derivative called phenanthriplatin has been found to exhibit greater cellular uptake than cisplatin and pyriplatin due to the hydrophobicity of the phenanthridine ligand . Another derivative, HCK20, has shown significant antibacterial activity against various Streptococcus species .

Molecular Mechanism

Phenanthridine exerts its effects at the molecular level primarily through its interaction with DNA. By intercalating between the base pairs of the DNA helix, phenanthridine can disrupt the normal structure and functioning of the DNA . This can lead to changes in gene expression and potentially inhibit the activity of certain enzymes .

Temporal Effects in Laboratory Settings

The effects of phenanthridine can change over time in laboratory settings. For instance, the synthesis of phenanthridines via an I2-mediated sp3 C–H amination process has been reported, which provides a straightforward and efficient access to phenanthridine derivatives .

Metabolic Pathways

Phenanthridine is involved in certain metabolic pathways. For instance, a study has suggested that phenanthridine is directly oxidized to phenanthridinone by rat liver aldehyde oxidase without passing through a phenanthridine N-oxide intermediate .

Subcellular Localization

Phenanthridine is likely to be localized in the nucleus of cells due to its ability to intercalate with DNA . This localization can affect its activity or function, potentially leading to changes in gene expression and enzyme activity .

Activité Biologique

Phenanthridine, a nitrogen-containing polycyclic aromatic compound, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of phenanthridine and its derivatives, focusing on anticancer, antibacterial, and antiparasitic properties, supported by recent research findings and case studies.

1. Overview of Phenanthridine

Phenanthridine is a member of the phenanthridine alkaloids, which are known for their complex structures and significant pharmacological properties. The core structure of phenanthridine consists of three fused benzene rings with a nitrogen atom incorporated into one of the rings. This unique configuration contributes to its biological activity.

2. Anticancer Activity

Phenanthridine derivatives have been extensively studied for their anticancer properties. Recent research has highlighted several key findings:

- Cytotoxicity : A study synthesized fourteen phenanthridine derivatives that exhibited potent cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). Among these, compound 8a demonstrated the most significant anti-proliferative activity, inhibiting both DNA topoisomerase I and II activities at concentrations as low as 100 µM .

- Mechanism of Action : The mechanism through which these compounds exert their effects includes inducing apoptosis by downregulating anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax . Additionally, cell cycle analysis indicated that these compounds could effectively halt cell progression from the S phase to the G2 phase .

- IC50 Values : Structurally simple phenanthridine analogues based on nitidine were shown to have IC50 values ranging from 1.13 µM to 9.07 µM against various cancer cell lines, indicating strong potential as anticancer agents .

Table 1: Summary of Anticancer Activity of Phenanthridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8a | MCF-7 | 100 | Inhibits Top I & II |

| 15a | CNE1 | 1.20 | Induces apoptosis |

| 15b | HepG2 | 1.19 | Cell cycle arrest |

| 15c | A549 | 1.37 | Apoptosis induction |

3. Antibacterial Activity

Phenanthridine derivatives also exhibit notable antibacterial properties:

- Synthesis and Evaluation : A recent study synthesized 38 novel phenanthridines and evaluated their antibacterial activity against various bacterial strains. Some derivatives showed significant activity against Bacillus subtilis and Micrococcus luteus, with minimum inhibitory concentrations (MIC) in the single-digit micromolar range .

- Structure-Activity Relationship : The presence of a charged nitrogen atom in the structure was linked to enhanced antibacterial efficacy. Compounds with specific substitutions at key positions demonstrated stronger antibacterial effects .

Table 2: Antibacterial Activity of Phenanthridine Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 7i | Bacillus subtilis | <10 |

| 7j | Micrococcus luteus | <10 |

| 7k | Mycobacterium vaccae | <10 |

4. Antiparasitic Activity

The antiparasitic potential of phenanthridine derivatives has also been explored:

- Ethidium Bromide : One prominent derivative, ethidium bromide (EB), is widely used as a fluorescent marker in molecular biology and has demonstrated trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness .

- Mechanism : EB's mechanism involves intercalating into DNA, which disrupts replication and transcription processes in parasitic cells, leading to cell death .

5. Case Studies

Several case studies illustrate the practical applications of phenanthridine derivatives:

- Case Study on Compound NK314 : NK314, a synthetic derivative of benzo[c]phenanthridine, exhibited high antitumor activity in both in vitro and in vivo models, showcasing its potential as a promising anticancer drug .

- Clinical Relevance : The ongoing research into phenanthridine derivatives continues to yield promising results that may lead to new therapeutic agents for cancer treatment and infectious diseases.

Propriétés

IUPAC Name |

phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOWQLZANAYVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074288 | |

| Record name | Phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenanthridine appears as crystalline needles. Mutagenic., Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

660 °F at 760 mmHg (NTP, 1992) | |

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000208 [mmHg] | |

| Record name | Phenanthridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

229-87-8, 260-36-6 | |

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000229878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(g)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000260366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENANTHRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENANTHRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62QGS7CPS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

223 to 225 °F (NTP, 1992) | |

| Record name | PHENANTHRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20868 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.